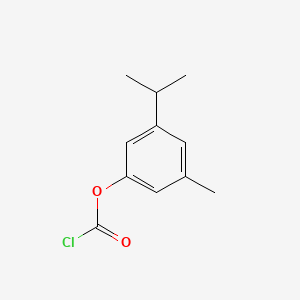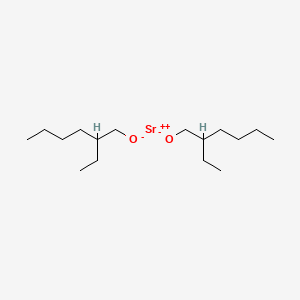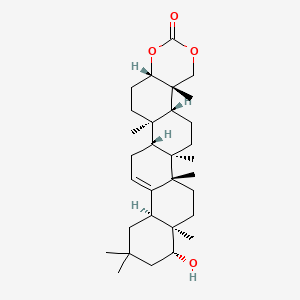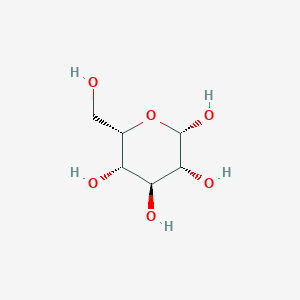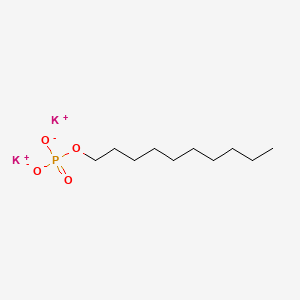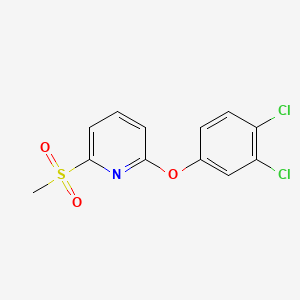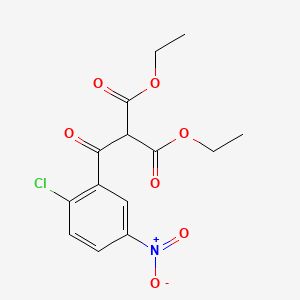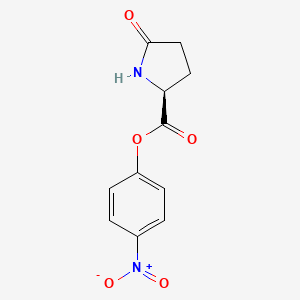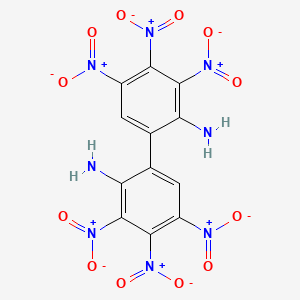
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, also known by its IUPAC name 1-[2-(prop-2-en-1-yloxy)phenyl]propan-1-one, is an organic compound with the molecular formula C12H14O2 . This compound is characterized by the presence of a propanone group attached to a phenyl ring, which is further substituted with a propenyloxy group. It is a liquid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be compared with other similar compounds such as:
1-Phenyl-1-propanone: This compound lacks the propenyloxy group and has different chemical properties and reactivity.
2-Propen-1-one, 1-phenyl-:
1-Phenyl-2-propanone:
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
142819-94-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-prop-2-enoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h3,5-8H,1,4,9H2,2H3 |
Clave InChI |
XPHJGGYXHMULDU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


